molecular formula C22H26FNO4 B6044615 ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate

Cat. No. B6044615
M. Wt: 387.4 g/mol
InChI Key: WDKLVSGZMBBCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of piperidinecarboxylate and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate involves the inhibition of various enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate in lab experiments include its high yield and purity, as well as its significant antitumor and neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research and development of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate. These include:
1. Further studies to determine its optimal dosage and administration in the treatment of cancer and neurodegenerative diseases.
2. Development of novel formulations and delivery systems to improve its bioavailability and reduce its potential toxicity.
3. Investigation of its potential applications in other fields, such as agriculture and environmental science.
4. Identification of its molecular targets and mechanisms of action to facilitate the development of more potent and selective analogs.
In conclusion, ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is a promising chemical compound that has the potential to revolutionize the treatment of cancer and neurodegenerative diseases. Its significant antitumor and neuroprotective effects make it an attractive candidate for further research and development. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.

Synthesis Methods

The synthesis of ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate involves the reaction of 3-(4-fluorobenzyl)-3-piperidinecarboxylic acid with 3,5-dimethyl-2-furoic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

Ethyl 1-(3,5-dimethyl-2-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-(3,5-dimethylfuran-2-carbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c1-4-27-21(26)22(13-17-6-8-18(23)9-7-17)10-5-11-24(14-22)20(25)19-15(2)12-16(3)28-19/h6-9,12H,4-5,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKLVSGZMBBCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C=C(O2)C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.